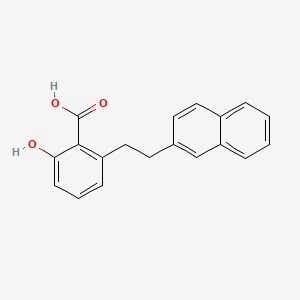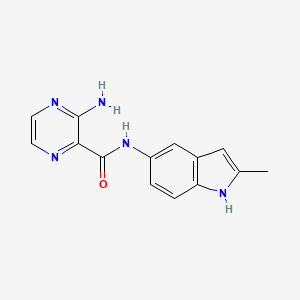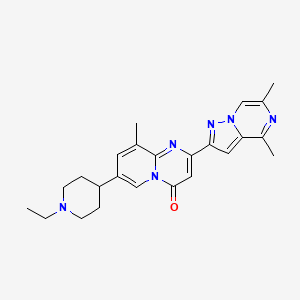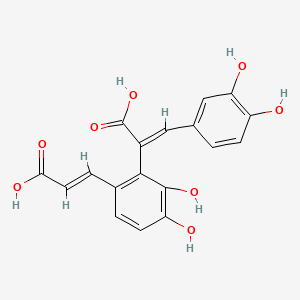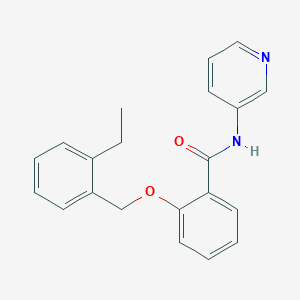![molecular formula C24H19ClN2O3 B610953 7-chloro-3-[2-(6-cyclopropyl-1H-indol-3-yl)-2-oxoethoxy]naphthalene-2-carboxamide CAS No. 1965261-97-5](/img/structure/B610953.png)
7-chloro-3-[2-(6-cyclopropyl-1H-indol-3-yl)-2-oxoethoxy]naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SPR-00305 is a novel potent inhibitor of the mvfr pathway
Scientific Research Applications
Synthesis and Characterization
- Researchers have synthesized a range of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives for various applications, including those with naphthalene substituents. These compounds, characterized by elemental analyses, IR spectroscopy, and NMR spectroscopy, demonstrate the chemical versatility and potential utility of naphthalene-based carboxamides in scientific research (Özer, Arslan, VanDerveer, & Külcü, 2009).
Antimicrobial Applications
- A study on polycyclic chalcone-containing polyacrylamides, including those derived from naphthalene and indole-based moieties, showcased their promising antibacterial and antifungal activities. This highlights the potential of naphthalene and indole-based compounds in developing new antimicrobial agents (Boopathy, Selvam, Johnsanthoshkumar, & Subramanian, 2017).
Synthesis of Fluoronaphthoic Acids
- Research into the synthesis of mono- and difluoronaphthoic acids, which are structurally similar to the compound , has been conducted. This work is significant in the development of new biologically active compounds involving naphthalene carboxylic acids (Tagat et al., 2002).
Carboxylation and Carbamoylation
- The carboxylation and carbamoylation of indoles, leading to compounds such as N-naphthalen-1-ylindole-3-carboxamides, is another area of research. These methods contribute to the synthesis of diverse indole derivatives, expanding the scope of research in pharmacology and material sciences (Nemoto et al., 2016).
Crystallography and Structural Analysis
- Crystallographic studies of heterocyclic derivatives, including those with naphthalene and indole cores, provide valuable insights into the structural properties of such compounds. These findings are crucial for understanding their potential applications in various fields of science (Rybakov, Babaev, & Paronikyan, 2017).
Anticancer Research
- Research on naphthalene and indole derivatives in the context of anticancer evaluation has been conducted. These studies contribute to the understanding of the therapeutic potential of naphthalene and indole-based compounds in oncology (Salahuddin et al., 2014).
properties
CAS RN |
1965261-97-5 |
|---|---|
Product Name |
7-chloro-3-[2-(6-cyclopropyl-1H-indol-3-yl)-2-oxoethoxy]naphthalene-2-carboxamide |
Molecular Formula |
C24H19ClN2O3 |
Molecular Weight |
418.877 |
IUPAC Name |
7-chloro-3-[2-(6-cyclopropyl-1H-indol-3-yl)-2-oxoethoxy]naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H19ClN2O3/c25-17-5-3-15-10-23(19(24(26)29)8-16(15)7-17)30-12-22(28)20-11-27-21-9-14(13-1-2-13)4-6-18(20)21/h3-11,13,27H,1-2,12H2,(H2,26,29) |
InChI Key |
GXBHTIQFCBEPQI-UHFFFAOYSA-N |
SMILES |
C1CC1C2=CC3=C(C=C2)C(=CN3)C(=O)COC4=C(C=C5C=C(C=CC5=C4)Cl)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SPR-00305; SPR 00305; SPR00305 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Cyclohepta[ghi]perylene-6,11-dione, 1-acetyl-4-[[3-(dimethylamino)propyl]amino]-5,12-dihydroxy-8,9,13-trimethoxy-2-methyl-](/img/structure/B610871.png)

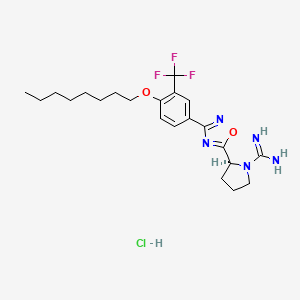

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione](/img/structure/B610879.png)
